[4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone
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Overview
Description
4-(2-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chlorophenyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, 4-(2-Chlorophenyl)piperazin-1-ylmethanone is investigated for its potential use in the treatment of various diseases, including infections and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Fluoxetine: An antidepressant that shares some structural similarities with piperazine derivatives.
Quetiapine: An antipsychotic medication that includes a piperazine moiety.
Uniqueness
What sets 4-(2-Chlorophenyl)piperazin-1-ylmethanone apart from these similar compounds is its specific substitution pattern and the presence of the 2-chlorophenyl group.
Properties
CAS No. |
20386-34-9 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
QJMKZHNAVLJIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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